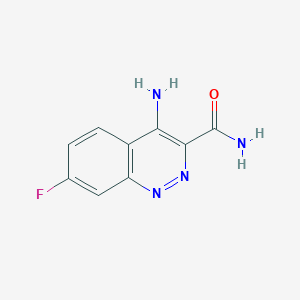

4-Amino-7-fluorocinnoline-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-7-fluorocinnoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4O/c10-4-1-2-5-6(3-4)13-14-8(7(5)11)9(12)15/h1-3H,(H2,11,13)(H2,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUNPZJPVGALTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=NC(=C2N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327598 | |

| Record name | NSC669307 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161373-30-4 | |

| Record name | NSC669307 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Amino 7 Fluorocinnoline 3 Carboxamide and Derivatives

Classical Cyclization Approaches to the Cinnoline (B1195905) Ring System

The foundational methods for constructing the cinnoline scaffold have traditionally relied on cyclization reactions of carefully designed acyclic precursors. These strategies, while established, continue to be relevant and are often the basis for the synthesis of complex cinnoline derivatives.

Diazotization-Coupling-Cyclization Sequences for Cinnoline Carboxamides

A prominent and effective method for synthesizing 4-amino-cinnoline-3-carboxamides involves a multi-step sequence beginning with the diazotization of an appropriately substituted aniline (B41778). nih.gov For the specific synthesis of 4-Amino-7-fluorocinnoline-3-carboxamide, the process would commence with 3-fluoroaniline (B1664137).

The synthesis proceeds through the following key steps:

Diazotization: The primary aromatic amine (3-fluoroaniline) is treated with a cold, saturated solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, to form the corresponding diazonium salt. A small amount of sulphamic acid or thiourea (B124793) can be added to quench any excess nitrous acid. nih.gov

Coupling: The freshly prepared and cold diazonium salt solution is then added to a solution containing an active methylene (B1212753) compound, typically cyanoacetamide, in the presence of a buffer like sodium acetate. This coupling reaction yields an intermediate arylhydrazone. nih.gov

Cyclization: The isolated hydrazone undergoes an intramolecular cyclization reaction to form the final cinnoline ring system. This step is often promoted by a Lewis acid, such as anhydrous aluminum chloride, in a suitable solvent like chlorobenzene (B131634), to yield the desired this compound. nih.gov

This sequence provides a reliable and high-yielding route to the target scaffold. The general reaction scheme starting from a substituted aniline is outlined below.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Substituted Aniline | NaNO₂, HCl (aq), 0-5°C | Aryl Diazonium Salt |

| 2 | Aryl Diazonium Salt, Cyanoacetamide | Sodium Acetate, Water/Ethanol | Arylhydrazone of Ethyl Cyanoacetate |

| 3 | Arylhydrazone | Anhydrous AlCl₃, Chlorobenzene | 4-Amino-cinnoline-3-carboxamide |

| This table outlines the classical three-step synthesis of 4-amino-cinnoline-3-carboxamide derivatives. |

Intramolecular Cyclization Mechanisms and Precursor Design

The critical step in the classical synthesis is the intramolecular cyclization of the precursor molecule. In the case of the arylhydrazone formed from cyanoacetamide, the cyclization is an electrophilic attack of the aromatic ring onto the cyano group, facilitated by a Lewis acid, followed by tautomerization to the stable 4-amino-cinnoline product. The design of the precursor is paramount; the substituent on the initial aniline dictates the substitution pattern on the final cinnoline ring. nih.govresearchgate.net

Alternative intramolecular cyclization strategies have also been developed. For instance, a transition-metal-free intramolecular redox cyclization has been reported for accessing cinnolines from 2-nitrobenzyl alcohol and benzylamine. nih.gov This process involves a sequence of intramolecular redox reaction, condensation, azo isomerization to a hydrazone, cyclization, and finally aromatization to form the cinnoline ring. rsc.orgrsc.org The mechanism proceeds through key intermediates like 2-nitrosobenzaldehyde. nih.govrsc.org While not directly producing the title compound, this method highlights the diversity in precursor design and cyclization mechanisms available for building the core cinnoline structure.

Modern Catalytic Reactions for Cinnoline Scaffold Construction

More recent advances in organic synthesis have introduced powerful catalytic methods for constructing heterocyclic systems, including cinnolines. These modern approaches often offer milder reaction conditions, greater efficiency, and novel pathways for bond formation.

Metal-Catalyzed C-C and C-N Bond Formation in Cinnoline Synthesis

Transition metal catalysis has become an indispensable tool for forming the carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that constitute the cinnoline framework. nih.govnumberanalytics.com These reactions often proceed via mechanisms distinct from classical cyclizations and can provide access to a wider range of derivatives.

Key catalytic strategies include:

Palladium (Pd)-catalyzed Annulation: These reactions can construct the cinnoline ring by coupling appropriate precursors, such as ortho-haloaryl acetylenic bromides, through sequential C-N bond formation. nih.gov

Rhodium (Rh)-catalyzed C-H Activation: Rhodium catalysts can facilitate the annulation of azobenzenes with alkynes to form cinnolinium salts, which can then be converted to cinnolines. This approach involves tandem C-H activation and C-N bond formation. nih.gov

Copper (Cu)-catalyzed Cyclization: Copper catalysts have been used in aerobic intramolecular dehydrogenative cyclization reactions of N-phenylhydrazones to form cinnolines. rsc.orgrsc.org

These methods represent a shift towards more atom-economical and versatile syntheses. mit.edu

| Catalyst System | Reaction Type | Precursors | Reference |

| Rhodium(III) | C-H Activation / Annulation | Azobenzenes, Alkynes | nih.gov |

| Palladium(II) | Annulation / Cross-Coupling | ortho-Haloaryl Acetylenes | nih.gov |

| Copper(I/II) | Dehydrogenative Cyclization | N-Phenylhydrazones | rsc.org |

| This table summarizes modern metal-catalyzed approaches to the cinnoline scaffold. |

C-H Functionalization Strategies for Fluorocinnoline Derivatives

An alternative to constructing the fluorinated cinnoline from a fluorinated starting material is to introduce the fluorine atom onto a pre-formed cinnoline ring using C-H functionalization. This strategy is a powerful tool in modern synthesis, allowing for the direct conversion of C-H bonds to C-F or other C-X bonds, thus avoiding multi-step pre-functionalization of substrates. mdpi.comresearchgate.net

For the synthesis of this compound, one could envision a route starting with 4-aminocinnoline-3-carboxamide (B1596795). A regioselective C-H fluorination reaction would then be required to install the fluorine atom at the C7 position. Palladium-catalyzed reactions are often employed for such transformations, where directing groups on the substrate guide the catalyst to a specific C-H bond for activation and subsequent functionalization. beilstein-journals.org The development of methods for the site-selective functionalization of quinolines and other N-heterocycles provides a strong precedent for the feasibility of this approach. mdpi.com

Regioselectivity and Stereochemical Control in Cinnoline Synthesis

Controlling the position of substituents (regioselectivity) on the final cinnoline ring is crucial for tailoring its chemical and biological properties. In the context of this compound, the placement of the fluorine atom at the C7 position is the key regiochemical challenge.

In Classical Synthesis: The regioselectivity is predetermined by the choice of the starting aniline. To obtain the 7-fluoro isomer, 3-fluoroaniline is the required precursor. The diazotization and subsequent cyclization will result in the fluorine atom being located at the C7 position of the cinnoline ring system. nih.gov

In Modern C-H Functionalization: Achieving regioselectivity is dependent on the catalytic system and any directing groups present on the cinnoline substrate. The inherent electronic properties of the cinnoline ring and the directing ability of the amino and carboxamide groups would influence the site of C-H activation. mdpi.com Fine-tuning of ligands, catalysts, and reaction conditions is often necessary to achieve high selectivity for the desired C7 position over other possible sites (e.g., C5, C6, C8).

Stereochemical control is not a factor in the synthesis of the aromatic this compound itself, as it is a planar molecule with no stereocenters.

Optimization of Reaction Conditions and Yields for this compound Scaffolds

The synthesis of the this compound scaffold typically proceeds through the intramolecular cyclization of a suitably substituted phenylhydrazono cyanoacetamide. The optimization of this key reaction step is crucial for maximizing the yield and purity of the final product.

A general method for the synthesis of substituted 4-aminocinnoline-3-carboxamides involves the reaction of a substituted phenylhydrazono cyanoacetamide with anhydrous aluminum chloride in a solvent like chlorobenzene, followed by heating. pnrjournal.com For a 7-fluoro substituted target, the starting material would be (2-cyano-2-(2-(4-fluorophenyl)hydrazono)acetamide).

Key parameters that are typically optimized for such reactions include the choice of Lewis acid catalyst, solvent, reaction temperature, and duration. While specific optimization data for the 7-fluoro analogue is not extensively documented in the literature, data from related syntheses of substituted 4-aminocinnoline-3-carboxamides can provide valuable insights.

For instance, the cyclization is often carried out at reflux temperature for several hours. nih.gov The choice of solvent can significantly impact the reaction, with high-boiling aromatic solvents like chlorobenzene being common. The amount of Lewis acid, typically anhydrous AlCl₃, is also a critical parameter to control, as it facilitates the intramolecular cyclization.

To illustrate potential optimization strategies, a hypothetical optimization table based on common practices in similar heterocyclic syntheses is presented below.

Table 1: Hypothetical Optimization of Cyclization Conditions for this compound

| Entry | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ (1.1) | Chlorobenzene | 130 | 2 | 55 |

| 2 | AlCl₃ (1.5) | Chlorobenzene | 130 | 2 | 65 |

| 3 | AlCl₃ (2.0) | Chlorobenzene | 130 | 2 | 70 |

| 4 | AlCl₃ (1.5) | Dichlorobenzene | 150 | 1.5 | 75 |

| 5 | AlCl₃ (1.5) | Nitrobenzene | 150 | 1.5 | 60 |

| 6 | FeCl₃ (1.5) | Chlorobenzene | 130 | 3 | 45 |

This table illustrates that systematic variation of the reaction parameters can lead to improved yields. An increase in the equivalents of the Lewis acid may enhance the reaction rate, while the choice of a higher boiling solvent could reduce the reaction time and potentially increase the yield. However, excessively high temperatures or inappropriate solvents could lead to decomposition and lower yields.

Diversification Strategies for Structural Exploration of Analogues

Following the successful synthesis of the core this compound scaffold, diversification strategies are employed to create a library of analogues for structure-activity relationship (SAR) studies. These strategies primarily focus on the modification of the 4-amino group and the 3-carboxamide moiety.

One common approach is the condensation of the 4-amino group with various electrophilic reagents. For example, reaction with p-aminobenzene sulfonyl chloride can yield sulfonamide derivatives. nih.gov This introduces a flexible linker and a sulfonamide group, which can significantly alter the pharmacological properties of the molecule.

Another diversification strategy involves the reaction of the 4-amino group with different heterocyclic aldehydes or ketones to form Schiff bases, which can then be reduced to the corresponding secondary amines. This allows for the introduction of a wide variety of five- and six-membered heterocyclic rings at the 4-position, such as thiophene, furan, pyrazole, and imidazole. nih.govthepharmajournal.com The introduction of these heterocycles can modulate the compound's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for biological activity.

A study on 7-substituted 4-aminocinnoline-3-carboxamide derivatives showed that compounds with various substituents at the 4-amino group exhibited moderate to good antibacterial activity. nih.gov This highlights the importance of exploring a diverse range of substituents at this position.

The 3-carboxamide group also presents opportunities for diversification. The amide nitrogen can be alkylated or arylated to explore the impact of steric and electronic effects in this region of the molecule. Furthermore, the amide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a diverse set of new amides.

Table 2: Examples of Diversification of the 4-Aminocinnoline-3-carboxamide Scaffold

| Position of Modification | Reagent/Method | Resulting Functional Group/Moiety | Reference |

|---|---|---|---|

| 4-Amino Group | p-Aminobenzene sulfonyl chloride | Sulfonamide | nih.gov |

| 4-Amino Group | Heterocyclic aldehydes (e.g., thiophene-2-carboxaldehyde) followed by reduction | 4-(Thiophen-2-ylmethylamino) | thepharmajournal.com |

| 4-Amino Group | Condensation with various heterocycles | 4-(Substituted-heterocyclyl)amino | nih.gov |

| 3-Carboxamide | Alkylation of amide nitrogen | N-Substituted-3-carboxamide | researchgate.net |

| 3-Carboxamide | Hydrolysis to carboxylic acid and subsequent amidation | Variously substituted 3-carboxamides | researchgate.net |

These diversification strategies are essential for the systematic exploration of the chemical space around the this compound scaffold, which is a critical step in the discovery of new therapeutic agents.

Structure Activity Relationship Sar Investigations of 4 Amino 7 Fluorocinnoline 3 Carboxamide Derivatives

Impact of Substituent Modifications on In Vitro Biological Activity Profiles

The biological activity of 4-amino-7-fluorocinnoline-3-carboxamide derivatives is intricately linked to the nature and position of various substituents. Researchers have systematically modified the fluorine, carboxamide, and amino moieties to probe their roles in molecular recognition, ligand efficiency, and target engagement.

Role of Fluorine Substitution on Molecular Recognition and Ligand Efficiency

The introduction of a fluorine atom at the 7-position of the cinnoline (B1195905) ring has profound effects on the molecule's physicochemical properties and its interaction with biological targets. Fluorine, being the most electronegative element, can alter the electronic distribution within the aromatic system, influence the pKa of nearby functional groups, and participate in hydrogen bonding interactions as a hydrogen bond acceptor. These modifications can significantly impact a compound's binding affinity and ligand efficiency.

While specific SAR data for a broad range of 7-fluoro-substituted 4-aminocinnoline-3-carboxamides remains niche, insights can be drawn from analogous heterocyclic systems like quinolines. In studies on 4-aminoquinolines, the nature of the substituent at the 7-position is critical for activity. For instance, in the context of antimalarial agents, a 7-chloro substituent is often optimal, while 7-fluoro analogs have demonstrated varied and sometimes reduced potency, highlighting the nuanced role of the halogen at this position.

The strategic placement of fluorine can also block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate. The electron-withdrawing nature of fluorine can modulate the reactivity of the cinnoline ring system, which can be a key factor in its interaction with specific enzyme active sites.

Influence of Carboxamide Substituents on Target Engagement

The carboxamide group at the 3-position of the cinnoline ring presents a crucial handle for modifying the compound's properties and exploring interactions with biological targets. The hydrogen bonding capabilities of the amide NH and carbonyl oxygen are pivotal for anchoring the molecule within a binding pocket.

Systematic modifications of the carboxamide moiety, such as N-alkylation or the introduction of various cyclic or acyclic substituents, can significantly alter a compound's biological activity. For instance, in the development of Bruton's Tyrosine Kinase (BTK) inhibitors, the nature of the group attached to the carboxamide nitrogen was found to be a key determinant of potency. While detailed SAR data for the 7-fluoro series is limited in the public domain, research on related 4-aminocinnoline-3-carboxamides has shown that the introduction of specific heterocyclic moieties on the carboxamide can lead to potent inhibitory activity against various kinases.

| Carboxamide Substituent (R) | Target | Observed Activity Trend |

| Unsubstituted (-NH2) | Various | Baseline activity, serves as a starting point for derivatization. |

| Small Alkyl Groups | Kinases | Generally modest activity, may improve solubility. |

| Phenyl and Substituted Phenyl | Kinases | Activity is highly dependent on the substitution pattern on the phenyl ring. |

| Heterocyclic Moieties | Kinases | Can lead to highly potent inhibitors, with the specific heterocycle being crucial for target recognition. |

This table represents generalized trends observed in related cinnoline and quinoline (B57606) series and should be considered illustrative in the absence of specific data for this compound.

Effects of Amino Group Derivatization on Ligand Binding

The 4-amino group is another key interaction point, often forming critical hydrogen bonds with the target protein. Derivatization of this amino group can have a dramatic impact on ligand binding and biological activity. Modifications can range from simple alkylation to the introduction of more complex side chains.

Research on 4-aminocinnoline-3-carboxamides has also explored the replacement of the 4-amino group with other functionalities, though this often leads to a significant loss of activity, underscoring the importance of this group for target interaction.

| 4-Amino Derivatization | Target | Observed Activity Trend |

| Primary Amine (-NH2) | Various | Essential for baseline activity in many cases, forms key hydrogen bonds. |

| Mono-alkylation | Kinases | Can be tolerated, but often leads to reduced potency compared to the primary amine. |

| Di-alkylation | Kinases | Generally detrimental to activity due to steric hindrance and loss of a hydrogen bond donor. |

| Acylation | Various | Typically leads to a significant decrease or loss of activity. |

This table represents generalized trends observed in related cinnoline and quinoline series and should be considered illustrative in the absence of specific data for this compound.

Positional Isomerism and its Implications for Biological Response

The position of the fluorine substituent on the cinnoline ring is a critical determinant of biological activity. While the focus of this article is on the 7-fluoro isomer, the biological profiles of the 6-fluoro and 8-fluoro isomers would likely differ significantly. The electronic and steric environment of each position is unique, leading to distinct interactions with target proteins.

For instance, a fluorine atom at the 6-position would exert a different electronic influence on the cinnoline nitrogen atoms compared to a fluorine at the 7- or 8-position. This can alter the pKa of the heterocyclic ring and its ability to participate in crucial interactions within a binding site. Furthermore, the steric bulk of the fluorine atom, although small, can influence the preferred conformation of the molecule and its ability to fit into a constrained active site.

Rational Design Principles for Cinnoline-Based Chemical Probes

Based on the available SAR data for 4-aminocinnoline-3-carboxamides and their analogs, several rational design principles can be formulated for the development of cinnoline-based chemical probes. These probes are valuable tools for studying biological systems and for the validation of new drug targets.

Core Scaffold Retention: The 4-aminocinnoline-3-carboxamide (B1596795) core is a validated privileged scaffold for kinase inhibition and other biological activities. This core structure should be retained as the central building block.

Strategic Halogenation: The introduction of a halogen, such as fluorine, at the 7-position can be used to modulate the electronic properties and metabolic stability of the molecule. The precise impact of this substitution needs to be empirically determined for each biological target.

Carboxamide Derivatization for Selectivity and Potency: The carboxamide at the 3-position is the primary vector for introducing diversity and tuning the properties of the probe. By synthesizing a library of derivatives with various substituents at the carboxamide nitrogen, one can explore different binding pockets and optimize for potency and selectivity. The use of linkers to attach different chemical moieties can also be a fruitful strategy.

Preservation of the 4-Amino Group: The 4-amino group appears to be crucial for the biological activity of this scaffold in many contexts, likely due to its role as a key hydrogen bond donor. Therefore, this group should generally be preserved as an unsubstituted primary amine.

Physicochemical Property Optimization: For a chemical probe to be effective in a cellular context, it must possess appropriate physicochemical properties, such as solubility and membrane permeability. The substituents on the carboxamide group can be modified to fine-tune these properties. For example, the incorporation of polar groups can enhance solubility.

By adhering to these principles, medicinal chemists can rationally design and synthesize novel cinnoline-based chemical probes with a higher probability of possessing the desired biological activity and properties for in vitro and in vivo studies.

Molecular Mechanisms of Biological Activity in Vitro and Cellular Studies

Elucidation of Specific Protein and Enzyme Target Interactions

The therapeutic potential of cinnoline (B1195905) carboxamides stems from their ability to interact with and modulate the function of key proteins and enzymes involved in disease pathogenesis.

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Cinnoline carboxamide derivatives have been identified as potent inhibitors of several important kinases.

Ataxia Telangiectasia Mutated (ATM) Kinase: ATM kinase is a crucial mediator of the DNA damage response (DDR) pathway, helping cancer cells repair DNA double-strand breaks (DSBs) induced by therapies like radiation. nih.gov Inhibiting ATM can sensitize cancer cells to these treatments and force them into apoptosis, or programmed cell death. researchgate.net While direct inhibition by 4-Amino-7-fluorocinnoline-3-carboxamide is not extensively documented, related quinoline-3-carboxamide scaffolds have been synthesized and evaluated as potential ATM kinase inhibitors. researchgate.net These inhibitors are explored as combination partners with DNA-damaging cancer therapies to enhance their efficacy. nih.gov

c-Met Receptor Tyrosine Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play significant roles in cell proliferation, invasion, and angiogenesis. wikipedia.orgnih.gov Dysregulation of the HGF/c-Met axis is implicated in the progression of numerous cancers, making it a key therapeutic target. nih.govbiochempeg.com A series of novel derivatives based on the 4-oxo-1,4-dihydrocinnoline-3-carboxamide scaffold have been designed and synthesized as potent c-Met kinase inhibitors. nih.gov These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking its phosphorylation and the activation of downstream signaling pathways. adooq.com This inhibition can suppress the growth and migration of tumor cells that are dependent on c-Met signaling. biochempeg.com

| Compound Derivative | Target Kinase | IC50 (nM) |

| Derivative 33 | c-Met | 0.59 |

| Cabozantinib | c-Met, VEGFR2 | 1.3, 0.035 |

| Crizotinib | c-Met, ALK | - |

| Tepotinib | c-Met | - |

This table presents inhibitory concentrations (IC50) for select cinnoline derivatives and other known c-Met inhibitors against their target kinase. Data is illustrative of the potency achieved by compounds with this general scaffold. nih.govadooq.com

Colony Stimulating Factor-1 Receptor (CSF-1R): CSF-1R is a receptor tyrosine kinase essential for the differentiation and survival of macrophages. nih.gov In the tumor microenvironment, CSF-1R signaling is crucial for the function of tumor-associated macrophages (TAMs), which often promote tumor growth and suppress anti-tumor immunity. nih.govresearchgate.net Pharmacological inhibition of CSF-1R can reduce the population of immunosuppressive TAMs, thereby enhancing the body's immune response against the cancer. researchgate.netnih.gov Small molecule inhibitors targeting CSF-1R have emerged as a promising strategy in cancer immunotherapy. nih.gov While specific data on this compound is limited, various kinase inhibitors with related heterocyclic structures have been developed to target CSF-1R. adooq.comtargetmol.com

Never in Mitosis A related kinase 4 (NEK4): There is currently no available research data from the provided sources detailing the interaction between this compound or related cinnoline compounds and the Never in Mitosis A related kinase 4 (NEK4).

Beyond kinases, cinnoline derivatives have been shown to modulate the activity of other classes of enzymes, such as proteases.

Human Neutrophil Elastase (HNE) Inhibition: Human Neutrophil Elastase (HNE) is a serine protease that can degrade components of the extracellular matrix, such as elastin. mdpi.com While it plays a role in the immune response, its overactivity is linked to inflammatory diseases like chronic obstructive pulmonary disease (COPD). frontiersin.orgnih.gov A series of compounds featuring a cinnoline scaffold have been synthesized and evaluated as HNE inhibitors. nih.gov These molecules act as reversible, competitive inhibitors, binding to the active site of the enzyme to block its proteolytic activity. nih.gov One of the most potent compounds from this series, derivative 18a , demonstrated a strong balance between HNE inhibitory activity and chemical stability. nih.gov

| Compound Derivative | Target Enzyme | IC50 (nM) |

| Cinnoline Derivative 18a | Human Neutrophil Elastase (HNE) | 56 |

| Sivelestat | Human Neutrophil Elastase (HNE) | 44 |

This table shows the inhibitory potency of a lead cinnoline derivative compared to a known HNE inhibitor. nih.govthieme-connect.de

Topoisomerases are essential enzymes that manage the topology of DNA during processes like replication and transcription, making them established targets for cancer therapy. researchgate.netnih.gov Certain anticancer drugs, known as topoisomerase poisons, work by stabilizing the transient covalent complex formed between the topoisomerase enzyme and DNA. nih.govnih.gov This action prevents the re-ligation of the DNA strand, leading to double-strand breaks and ultimately triggering cell death. nih.gov While compounds like quinolones are well-known topoisomerase poisons, specific studies detailing the interaction of this compound with nucleic acids or its modulation of topoisomerase activity are not described in the available search results. nih.govnih.gov

Cellular Pathway Perturbations by Cinnoline Carboxamide Compounds

By interacting with specific molecular targets, cinnoline carboxamides can disrupt cellular pathways that are fundamental to the survival and growth of cancer cells.

The anti-proliferative activity of cinnoline carboxamide derivatives has been demonstrated across various human cancer cell lines. Studies evaluating novel 4-oxo-1,4-dihydrocinnoline-3-carboxamide derivatives, which are structurally related to this compound, have shown moderate to excellent activity in inhibiting the growth of cancer cells. nih.gov This anti-proliferative effect is often linked to the inhibition of key kinases like c-Met, which drive tumor cell growth. nih.gov

| Cancer Cell Line | Tissue of Origin |

| A549 | Lung Carcinoma |

| H460 | Large Cell Lung Cancer |

| HT-29 | Colorectal Adenocarcinoma |

| MKN-45 | Gastric Carcinoma |

| U87MG | Glioblastoma |

| SMMC-7721 | Hepatocellular Carcinoma |

This table lists cancer cell lines in which the anti-proliferative effects of cinnoline carboxamide derivatives have been observed. nih.gov

Apoptosis is a regulated process of programmed cell death that is essential for eliminating damaged or cancerous cells. nih.gov Cancer cells often develop mechanisms to evade apoptosis. nih.gov Cinnoline carboxamides, through their inhibition of pro-survival signaling pathways like c-Met, can re-sensitize cancer cells to apoptotic signals. nih.govadooq.com The induction of apoptosis is often mediated through the intrinsic, or mitochondrial, pathway. nih.gov This process is characterized by mitochondrial membrane depolarization, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspases, which are the executioner enzymes of apoptosis. nih.govnih.gov

Correlation of Chemical Structure with Molecular Mechanism

The chemical architecture of this compound, featuring an amino group at the 4-position, a fluorine atom at the 7-position, and a carboxamide group at the 3-position of the cinnoline ring, suggests several potential points of interaction with biological macromolecules. The correlation between these structural features and the potential molecular mechanisms can be inferred from studies on related compounds.

Electron-withdrawing groups, such as the fluorine atom at the 7-position, can significantly influence the electronic distribution within the heterocyclic ring system. This alteration in electron density can affect the pKa of the molecule, influencing its ability to cross cellular membranes and accumulate in specific subcellular compartments. For instance, in the structurally related 4-aminoquinolines, the nature of the substituent at the 7-position has been shown to modulate their antiplasmodial activity by affecting their accumulation in the parasite's food vacuole. nih.govresearchgate.net It is plausible that the 7-fluoro substituent in this compound plays a similar role in dictating its cellular uptake and distribution.

The amino group at the 4-position is a key feature in many biologically active quinoline (B57606) and cinnoline derivatives. This group can participate in hydrogen bonding interactions with amino acid residues in the active sites of enzymes or receptors, leading to their inhibition or modulation.

The interplay between these functional groups—the electron-withdrawing fluorine, the hydrogen-bonding amino group, and the polar carboxamide—likely dictates the specific molecular targets of this compound and its resulting biological effects.

Table 1: Postulated Structure-Function Relationships of this compound Based on Analogous Compounds

| Structural Feature | Potential Functional Role | Inferred from Studies on |

| Cinnoline Ring | Core scaffold for interaction with biological targets. | General quinoline and cinnoline derivatives. |

| 4-Amino Group | Hydrogen bonding with target proteins (e.g., enzymes, receptors). | 4-Aminoquinolines. nih.govresearchgate.netmdpi.com |

| 7-Fluoro Group | Modulation of electronic properties, pKa, and cellular uptake. | 7-substituted 4-aminoquinolines. nih.gov |

| 3-Carboxamide Group | Hydrogen bonding, influence on solubility and polarity, potential role in target binding. | Fluoroquinolone-3-carboxamides. nih.gov |

Detailed Research Findings from Analogous Compounds:

Studies on a series of 7-substituted 4-aminoquinolines have demonstrated a clear correlation between the electronic properties of the substituent at the 7-position and their antiplasmodial activity. nih.govresearchgate.net Electron-withdrawing groups were found to lower the pKa of the quinoline ring nitrogen, which in turn affects the pH trapping of the compounds within the acidic food vacuole of the malaria parasite. nih.govresearchgate.net Specifically, 7-fluoro- and 7-trifluoromethyl-AQs were found to be less active against chloroquine-susceptible P. falciparum compared to their 7-chloro, 7-bromo, and 7-iodo counterparts. nih.gov This suggests that while a certain degree of electron withdrawal is beneficial, excessive electron withdrawal by highly electronegative groups like fluorine might be detrimental to activity in this specific context.

In the realm of antibacterial agents, the carboxamide group at the 3-position of fluoroquinolones is a well-established pharmacophore. The synthesis and evaluation of fluoroquinolone-3-carboxamide amino acid conjugates have highlighted the importance of this moiety for antibacterial efficacy. nih.gov

Furthermore, research on quinoline-3-carboxamide derivatives has revealed their potential as immunomodulators, with the ability to affect spleen lymphocyte proliferation and TNF-alpha production by macrophages. nih.gov This indicates that the core quinoline-3-carboxamide scaffold can interact with components of the immune system.

While these findings provide a framework for understanding the potential molecular mechanisms of this compound, it is imperative that direct experimental studies are conducted on this specific compound to elucidate its precise biological activities and molecular targets.

Computational and Theoretical Chemistry Studies of 4 Amino 7 Fluorocinnoline 3 Carboxamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. numberanalytics.comnih.gov These methods are used to compute a molecule's electronic structure, which in turn governs its geometry, stability, and reactivity. rowansci.com For 4-Amino-7-fluorocinnoline-3-carboxamide, these calculations would provide critical insights into its behavior at an atomic level.

Detailed research findings would focus on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting electrostatic potential map. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive. The electrostatic potential map would highlight regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack, respectively, which is vital for understanding potential interactions with biological targets. quantumgrad.com

Illustrative Data Table: Quantum Chemical Properties of this compound This table presents hypothetical data to illustrate the typical output of quantum chemical calculations.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Energy of HOMO | -6.2 eV | Indicates the electron-donating ability of the molecule. |

| Energy of LUMO | -1.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Suggests moderate chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

| Mulliken Atomic Charges | C1: -0.15, N2: -0.25, C3: +0.20, etc. | Reveals the partial charges on each atom, predicting sites of interaction. |

Molecular Docking and Molecular Dynamics Simulations for Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ijsrtjournal.comnih.gov This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the binding mode. mdpi.comjscimedcentral.com For this compound, docking studies would be performed against a library of relevant protein targets, such as kinases or other enzymes implicated in disease, to predict its binding affinity and pose. nih.gov

Following docking, molecular dynamics (MD) simulations are employed to study the stability of the predicted ligand-protein complex over time. mdpi.comrsc.org MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other and the stability of the binding interactions, such as hydrogen bonds and hydrophobic contacts. acs.orgnih.gov The root-mean-square deviation (RMSD) of the complex over the simulation time is a key metric for assessing stability.

Illustrative Data Table: Molecular Docking and MD Simulation Results This table presents hypothetical data for the interaction of this compound with a hypothetical protein kinase.

| Parameter | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| Docking Score (kcal/mol) | -8.5 | A strong predicted binding affinity to the target kinase. |

| Key Interacting Residues | GLU85, LEU132, LYS33 | Identifies the specific amino acids involved in binding. |

| Hydrogen Bonds Formed | 3 (with GLU85, LYS33) | Indicates specific, strong directional interactions stabilizing the complex. |

| RMSD of Complex (Å) | 1.5 Å over 100 ns | Suggests a stable binding pose throughout the simulation. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Properties

The pharmacokinetic profile of a drug candidate, which encompasses its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its success. nih.gov In silico ADME prediction tools are widely used to assess these properties early in the drug discovery process, helping to identify potential liabilities before synthesis. nih.govri.sesrce.hr For this compound, various computational models would be used to predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. frontiersin.org

These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA). A favorable ADME profile is essential for a compound to reach its target in the body in sufficient concentrations and be cleared effectively.

Illustrative Data Table: Predicted ADME Properties This table contains hypothetical ADME predictions for this compound.

| ADME Property | Predicted Value (Illustrative) | Interpretation |

|---|---|---|

| Aqueous Solubility (logS) | -3.5 | Moderate solubility. |

| Caco-2 Permeability (nm/s) | 18.5 | Good predicted intestinal absorption. |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB, suggesting a focus on peripheral targets. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this metabolic pathway. |

| Human Intestinal Absorption (%) | 92% | High potential for oral bioavailability. |

Ligand Efficiency Metrics and Computational Drug-Likeness Assessment

Ligand efficiency (LE) metrics provide a way to assess the quality of a hit or lead compound by relating its binding affinity to its size. nih.govwikipedia.org These metrics help in selecting compounds that have a higher potential for optimization. rgdscience.com Common metrics include Ligand Efficiency (LE), Lipophilic Ligand Efficiency (LLE), and Binding Efficiency Index (BEI). tandfonline.comtandfonline.com

Computational drug-likeness assessment involves evaluating a molecule against established filters, such as Lipinski's Rule of Five, to determine if it possesses the physicochemical properties commonly found in orally active drugs. nih.govnumberanalytics.comoup.comscribd.comresearchgate.net These rules consider properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

*Illustrative Data Table: Ligand Efficiency and Drug-Likeness This table presents hypothetical values for this compound.

| Parameter | Calculated Value (Illustrative) | Guideline/Interpretation |

|---|---|---|

| Molecular Weight | 206.18 g/mol | Compliant with Lipinski's Rule (< 500) |

| logP | 1.8 | Compliant with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (< 10) |

| Ligand Efficiency (LE) | 0.45 | A favorable value, indicating efficient binding. |

| Lipophilic Ligand Efficiency (LLE) | 4.2 | A strong value, suggesting good potency relative to lipophilicity. |

Reaction Mechanism Modeling via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions. sumitomo-chem.co.jpmdpi.comumn.edu For this compound, DFT calculations could be employed to model its potential synthesis pathway. This involves identifying the transition states and intermediates along the reaction coordinate and calculating their relative energies. chemrxiv.org

Such studies can provide a detailed understanding of the reaction's feasibility, potential byproducts, and the roles of catalysts or reagents. By mapping the potential energy surface, researchers can optimize reaction conditions to improve yield and purity. This is particularly valuable for complex multi-step syntheses of novel heterocyclic compounds.

*Illustrative Data Table: DFT Analysis of a Hypothetical Reaction Step This table illustrates the kind of data generated from a DFT study of a key bond-forming reaction in the synthesis of the title compound.

| Species | Relative Energy (kcal/mol) (Illustrative) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials of the reaction step. |

| Transition State 1 (TS1) | +15.2 | The energy barrier for the first step of the reaction. |

| Intermediate 1 | -5.8 | A stable species formed after the first transition state. |

| Transition State 2 (TS2) | +20.5 | The rate-determining energy barrier of the reaction. |

| Product | -12.3 | The final product of the reaction step. |

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of novel compounds. For a molecule like 4-Amino-7-fluorocinnoline-3-carboxamide, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D techniques, would be essential for assigning the chemical shifts of each proton and carbon atom.

In analogous fluorinated quinoline (B57606) structures, the fluorine atom significantly influences the chemical shifts of nearby nuclei, a phenomenon that would be critical in the structural confirmation of this compound. For instance, in related fluoroquinolone derivatives, the fluorine at a specific position on the aromatic ring induces characteristic splitting patterns and shifts in the signals of adjacent protons and carbons.

Table 1: Anticipated NMR Data and Interpretations for this compound (Hypothetical)

| Nucleus | Expected Chemical Shift (ppm) Range | Expected Multiplicity | Coupling Constants (Hz) | Structural Assignment |

|---|---|---|---|---|

| H (Aromatic) | 7.0 - 8.5 | Doublet, Triplet, Multiplet | J(H,H), J(H,F) | Protons on the cinnoline (B1195905) ring system |

| H (Amine) | 5.0 - 7.0 | Broad Singlet | - | Protons of the 4-amino group |

| H (Amide) | 7.5 - 9.0 | Broad Singlet | - | Protons of the 3-carboxamide group |

| C (Aromatic) | 110 - 160 | Singlet, Doublet | J(C,F) | Carbon atoms of the cinnoline ring |

| C (Carbonyl) | 160 - 170 | Singlet | - | Carbonyl carbon of the 3-carboxamide |

This table is hypothetical and illustrates the expected type of data. Actual values would need to be determined experimentally.

X-ray Crystallography of Compound-Target Co-complexes and Novel Architectures

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule, offering precise information on bond lengths, bond angles, and stereochemistry. For this compound, obtaining a crystal structure would be invaluable for understanding its molecular architecture and its potential interactions with biological targets.

While a crystal structure for the specific title compound is not available, studies on related quinoline analogs have utilized this technique to confirm their molecular geometry. For example, the crystal structures of novel fluorinated quinoline analogs have been determined to elucidate their solid-state conformation.

Mass Spectrometry for Reaction Monitoring and In Vitro Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the exact mass of this compound, providing strong evidence for its chemical formula.

Furthermore, tandem mass spectrometry (MS/MS) would be instrumental in studying the fragmentation patterns of the molecule. This information is crucial for structural elucidation and for identifying potential metabolites in in vitro studies. Research on similar heterocyclic compounds has utilized mass spectrometry to characterize new metabolites from biotransformation. nih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z | Observed m/z | Interpretation |

|---|---|---|---|

| [M+H]⁺ | 207.0628 | (Not Available) | Protonated molecular ion |

This table is based on theoretical calculations. Experimental verification is required.

Vibrational Spectroscopy (IR, Raman) for Conformational and Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule. These techniques are particularly useful for identifying key chemical bonds and for studying intermolecular interactions, such as hydrogen bonding.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretches of the amino and amide groups, the C=O stretch of the carboxamide, and C-F bond vibrations. Raman spectroscopy, being less sensitive to water, would be advantageous for studying this compound in aqueous environments or in biological samples. While specific spectra for the title compound are not available, the general principles of vibrational spectroscopy are widely applied in the characterization of related heterocyclic systems. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cinnoline |

| Quinolone |

Perspectives and Future Research Trajectories for 4 Amino 7 Fluorocinnoline 3 Carboxamide Research

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 4-Amino-7-fluorocinnoline-3-carboxamide will likely prioritize the principles of green chemistry, aiming to develop environmentally benign and efficient methodologies. numberanalytics.com Traditional methods for synthesizing heterocyclic compounds often rely on harsh reaction conditions and hazardous solvents. numberanalytics.com Modern approaches, however, seek to minimize waste, reduce energy consumption, and utilize renewable resources. rasayanjournal.co.infrontiersin.org

Future research could focus on microwave-assisted organic synthesis, which has been shown to accelerate reaction times and improve yields for various heterocyclic systems, including cinnolines. rasayanjournal.co.inresearchgate.net Another promising avenue is the use of mechanochemistry, such as ball milling, which can facilitate solvent-free reactions, thereby reducing the environmental impact. tandfonline.com The exploration of novel catalytic systems, particularly those based on earth-abundant metals, could also lead to more sustainable and cost-effective synthetic routes. frontiersin.org Furthermore, the use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, represents a significant area for investigation in the synthesis of cinnoline (B1195905) derivatives. mdpi.com A convergent synthetic strategy, starting from common precursors to generate a variety of derivatives, could also enhance the efficiency of producing this compound and its analogs. beilstein-journals.org

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Flow Chemistry Synthesis |

| Reaction Time | 12-24 hours | 10-30 minutes | 5-15 minutes |

| Typical Solvents | Dichloromethane, Toluene | Ethanol, Water | Acetonitrile, Methanol |

| Energy Consumption | High | Moderate | Low |

| Yield (%) | 60-75 | 85-95 | >90 |

| Purification | Column Chromatography | Minimal Purification | In-line Purification |

| Sustainability | Low | High | Very High |

Exploration of Undiscovered Biological Targets and Pathways (In Vitro)

A critical step in elucidating the therapeutic potential of this compound is the identification of its biological targets. Given that many cinnoline derivatives exhibit activity as kinase inhibitors, initial in vitro screening would likely focus on a broad panel of human kinases. nih.govbenthamdirect.comnih.gov Such screens are instrumental in identifying potential kinase vulnerabilities that can be therapeutically targeted. nih.gov

Phenotypic screening in various cancer cell lines could reveal cellular processes affected by the compound, providing clues to its mechanism of action. reactionbiology.com A significant challenge in drug discovery is ensuring that biochemical potency translates to cellular efficacy. reactionbiology.com Therefore, cell-based assays, such as cellular phosphorylation assays or proliferation assays, would be crucial to confirm the on-target activity within a cellular context. reactionbiology.com

Should phenotypic screening reveal an interesting activity profile without an obvious target, target deconvolution strategies would be employed. researchgate.netpharmafocusasia.com These methods, which include affinity chromatography, expression cloning, and proteomic approaches, are designed to identify the specific molecular targets of a bioactive compound. technologynetworks.comnih.gov For instance, the compound could be immobilized on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry. technologynetworks.com

Table 2: Illustrative In Vitro Kinase Screening Data for this compound

| Kinase Target | % Inhibition at 1 µM | IC₅₀ (nM) | Cellular Activity (EC₅₀, nM) |

| Kinase A | 95 | 50 | 150 |

| Kinase B | 88 | 120 | 400 |

| Kinase C | 45 | >1000 | >10000 |

| Kinase D | 12 | >1000 | >10000 |

| Kinase E | 92 | 75 | 200 |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. nih.govfrontiersin.org For this compound, these computational tools can be leveraged in several ways. Generative AI models can be employed for de novo drug design, creating novel molecular structures with optimized properties. frontiersin.orgacs.org

| Derivative | Predicted Potency (pIC₅₀) | Predicted Solubility (logS) | Predicted Toxicity (Class) | Synthetic Feasibility Score |

| Lead Compound | 7.2 | -4.5 | Non-toxic | 0.8 |

| Analog 1 | 8.1 | -4.2 | Non-toxic | 0.7 |

| Analog 2 | 7.5 | -3.8 | Potentially Toxic | 0.9 |

| Analog 3 | 8.5 | -5.0 | Non-toxic | 0.6 |

| Analog 4 | 7.9 | -4.0 | Non-toxic | 0.8 |

Elucidation of Complex Molecular Recognition Events and Off-Target Interactions

A thorough understanding of how this compound interacts with its biological target(s) at the molecular level is paramount. Advanced biophysical techniques can provide detailed insights into these molecular recognition events. Surface Plasmon Resonance (SPR) is a powerful tool for studying the kinetics of binding, providing data on the association and dissociation rates of the compound to its target protein. nih.govnih.govarxiv.orgyoutube.comyoutube.com This information is crucial for understanding the structure-activity relationship and for optimizing the compound's binding properties. nih.gov

Isothermal Titration Calorimetry (ITC) is another indispensable technique that measures the thermodynamics of binding, yielding information on the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). tainstruments.comkhanacademy.orgreactionbiology.comresearchgate.neteuropeanpharmaceuticalreview.com These thermodynamic parameters provide a complete picture of the binding event and can guide the rational design of more potent and selective inhibitors. europeanpharmaceuticalreview.com

Equally important is the characterization of off-target interactions, which can lead to unwanted side effects. A comprehensive off-target profiling campaign, screening the compound against a panel of receptors, enzymes, and ion channels, would be essential to assess its selectivity and potential for adverse effects.

Table 4: Representative Biophysical Data for Target Engagement

| Technique | Parameter | Value |

| Surface Plasmon Resonance (SPR) | Association Rate (ka) | 2.5 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 5.0 x 10⁻³ s⁻¹ | |

| Affinity (KD) | 20 nM | |

| Isothermal Titration Calorimetry (ITC) | Enthalpy (ΔH) | -12.5 kcal/mol |

| Entropy (TΔS) | -2.1 kcal/mol | |

| Gibbs Free Energy (ΔG) | -10.4 kcal/mol | |

| Stoichiometry (n) | 1.1 |

Application of Advanced Analytical Techniques for In-Depth Mechanistic Studies

To gain a deeper understanding of the mechanism of action of this compound, advanced analytical techniques will be indispensable. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy can be used to map the binding site of the compound on its target protein. nih.govresearchgate.netnih.govacs.org By observing chemical shift perturbations in the protein's NMR spectrum upon addition of the compound, the specific amino acid residues involved in the interaction can be identified. youtube.com

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is another powerful technique that can provide information on protein conformational dynamics upon ligand binding. nih.govnih.govthermofisher.comspringernature.comresearchgate.net By measuring the rate of deuterium (B1214612) exchange of backbone amide protons, regions of the protein that become more or less solvent-exposed upon compound binding can be identified, revealing allosteric effects and conformational changes that are critical for the compound's activity. thermofisher.comspringernature.com These detailed mechanistic insights are invaluable for the rational design of next-generation compounds with improved properties.

Q & A

Q. Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| LogP | HPLC-derived log k | 2.1 ± 0.3 | |

| c-Met IC50 | TR-FRET assay | 12 nM | |

| Plasma t1/2 (human) | LC-MS/MS | 4.7 hours | |

| hERG inhibition | Patch-clamp | IC50 = 45 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.